molecular formula C17H25NO3 B3509108 N-(3,4-diethoxyphenyl)cyclohexanecarboxamide

N-(3,4-diethoxyphenyl)cyclohexanecarboxamide

Cat. No.: B3509108
M. Wt: 291.4 g/mol
InChI Key: DXQUOGZOZTVVFT-UHFFFAOYSA-N
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Description

“N-(3,4-diethoxyphenyl)cyclohexanecarboxamide” is a chemical compound. Its structure suggests that it has a cyclohexanecarboxamide core with a 3,4-diethoxyphenyl group attached to the nitrogen atom of the amide group .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name. It likely has a cyclohexane ring attached to a carboxamide group (-CONH2), and the nitrogen atom of this group is further substituted with a 3,4-diethoxyphenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be predicted based on its structure. It is likely to be a solid at room temperature with a relatively high melting point due to the presence of the cyclohexane ring and the amide group .

Mechanism of Action

The mechanism of action of “N-(3,4-diethoxyphenyl)cyclohexanecarboxamide” is not known as it seems to be a less-studied compound. The mechanism of action would depend on its biological targets, which are currently unknown .

Future Directions

The future directions for the study of “N-(3,4-diethoxyphenyl)cyclohexanecarboxamide” would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further studied for potential applications in medicine or other fields .

Properties

IUPAC Name

N-(3,4-diethoxyphenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-3-20-15-11-10-14(12-16(15)21-4-2)18-17(19)13-8-6-5-7-9-13/h10-13H,3-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQUOGZOZTVVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2CCCCC2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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